3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone
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Overview
Description
3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone is a member of piperazines.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Novel derivatives of benzimidazole, including 3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone, have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds in this series exhibited higher antifungal activity than commercial drugs, showing potential for treating infections caused by various bacterial and fungal strains (Vasić et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition for Metals : Some benzimidazole derivatives, related to the compound , have been synthesized and characterized for their ability to inhibit corrosion of metals like carbon steel in acidic environments. These studies indicate potential applications in industrial processes where metal corrosion is a concern (Rouifi et al., 2020).
Anticancer Research
- Cytotoxic Properties Against Cancer Cell Lines : Research has shown that certain benzimidazole derivatives exhibit significant cytotoxic activity against various cancer cell lines, including lung and breast cancer. This suggests their potential use as chemotherapeutic agents (Yurttaş et al., 2020).
Anticonvulsant and Antinociceptive Activities
- Potential in Treating Epilepsy and Pain : Piperazinamides of benzimidazole, related to the compound of interest, have shown promising results as anticonvulsants and antinociceptives, indicating their potential in treating conditions like epilepsy and chronic pain (Kamiński et al., 2016).
Antiparasitic Activity
- Antihelminthic Effects : Benzimidazole derivatives have exhibited significant antihelminthic activity, outperforming established drugs like albendazole in certain cases. This points towards their potential use in treating parasitic infections (Mavrova et al., 2006).
Electromechanical Applications
- Electrochemical Studies : These derivatives have been studied for their electrochemical properties, especially in corrosion inhibition contexts, revealing their potential in various electromechanical applications (Yadav et al., 2016).
Polymerisation Reactions
- Catalyst in Polymerization Reactions : Some benzimidazole compounds have been used as catalysts in ring-opening polymerization of caprolactone, indicating their utility in polymer chemistry (Attandoh et al., 2014).
Properties
Molecular Formula |
C22H26N4O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H26N4O/c1-16-7-8-20(17(2)15-16)25-11-13-26(14-12-25)22(27)10-9-21-23-18-5-3-4-6-19(18)24-21/h3-8,15H,9-14H2,1-2H3,(H,23,24) |
InChI Key |
TXLQWIKFVYRXDW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4N3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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